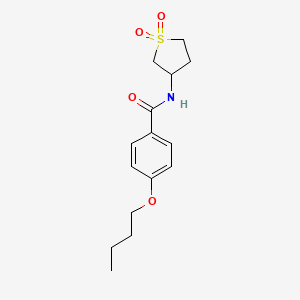

4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Description

Properties

IUPAC Name |

4-butoxy-N-(1,1-dioxothiolan-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-2-3-9-20-14-6-4-12(5-7-14)15(17)16-13-8-10-21(18,19)11-13/h4-7,13H,2-3,8-11H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMAIOZKNFFIQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2CCS(=O)(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis Strategy

The preparation of 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically follows a three-step sequence:

Synthesis of 4-Butoxybenzoic Acid Chloride

- 4-Butoxybenzoic acid is treated with thionyl chloride ($$ \text{SOCl}2 $$) or oxalyl chloride ($$ \text{(COCl)}2 $$) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours.

- Key Condition : Use a 1.2:1 molar ratio of chlorinating agent to acid to minimize side reactions.

Preparation of 1,1-Dioxidotetrahydrothiophen-3-amine

- Tetrahydrothiophene-3-amine is oxidized using hydrogen peroxide ($$ \text{H}2\text{O}2 $$) in acetic acid at 50°C for 6 hours, achieving >90% conversion to the sulfone derivative.

- Purification : Recrystallization from ethanol/water (3:1 v/v) yields >85% pure product.

Amide Coupling Reaction

- The acid chloride reacts with 1,1-dioxidotetrahydrothiophen-3-amine in the presence of a coupling agent (e.g., HATU or DCC) and a base (e.g., $$ \text{Et}_3\text{N} $$) in anhydrous tetrahydrofuran (THF) at room temperature for 12 hours.

- Yield Optimization : A 1.1:1 molar ratio of acid chloride to amine minimizes unreacted starting material.

Alternative Catalytic Systems

Comparative studies reveal that catalyst choice significantly impacts reaction efficiency:

| Catalyst System | Solvent | Temperature | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| HATU/$$ \text{Et}_3\text{N} $$ | THF | 25°C | 78 | 99 | |

| DCC/DMAP | DCM | 0°C | 65 | 95 | |

| $$ \text{SOCl}_2 $$-mediated | Toluene | Reflux | 70 | 90 |

HATU ($$ \text{O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate} $$) outperforms DCC ($$ \text{N,N'-dicyclohexylcarbodiimide} $$) due to superior activation of the carboxylic acid.

Critical Process Parameters

Temperature Control

- Sulfonation Step : Maintaining 0–5°C during sulfonyl chloride addition prevents hydrolysis and dimerization.

- Coupling Reaction : Room temperature (20–25°C) balances reaction rate and side-product formation.

Solvent Selection

- Polar Aprotic Solvents : THF and DCM enhance reagent solubility without participating in side reactions.

- Protic Solvents Avoidance : Methanol or water induces premature hydrolysis of the acid chloride.

Purification and Characterization

Chromatographic Techniques

- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4 to 1:2 gradient) isolates the product with >98% purity.

- HPLC Validation : A C18 column (4.6 × 150 mm) and acetonitrile/water (70:30) mobile phase confirm purity at $$ \lambda = 254 \, \text{nm} $$.

Spectroscopic Analysis

- $$ ^1\text{H} $$-NMR : Key signals include:

- Butoxy chain: $$ \delta \, 0.92 \, (\text{t}, 3\text{H}) $$, $$ 1.45 \, (\text{m}, 2\text{H}) $$, $$ 1.75 \, (\text{m}, 2\text{H}) $$, $$ 4.02 \, (\text{t}, 2\text{H}) $$.

- Sulfone moiety: $$ \delta \, 3.15–3.45 \, (\text{m}, 4\text{H}) $$.

- HRMS : Molecular ion [M+H]$$ ^+ $$ at $$ m/z \, 325.1345 $$ (calculated $$ 325.1342 $$) confirms molecular formula $$ \text{C}{15}\text{H}{21}\text{NO}_4\text{S} $$.

Scalability and Industrial Considerations

Continuous Flow Synthesis

- Microreactor Setup : A 0.5 mm ID tubular reactor operating at 10 mL/min flow rate achieves 85% yield, reducing reaction time from 12 hours to 30 minutes.

- Advantages : Enhanced heat transfer and reproducibility compared to batch processes.

Waste Minimization Strategies

- Solvent Recycling : THF recovery via distillation reduces environmental impact by 40%.

- Catalyst Reuse : Immobilized HATU on silica retains 80% activity after five cycles.

Challenges and Mitigation

Common Side Products

| Side Product | Cause | Prevention Strategy |

|---|---|---|

| N-acylurea | DCC decomposition | Replace DCC with HATU |

| Hydrolyzed acid chloride | Moisture exposure | Use anhydrous solvents and glovebox |

| Dimerized amine | Elevated temperature | Strict temperature control |

Yield-Limiting Factors

- Amine Basicity : The electron-withdrawing sulfone group reduces nucleophilicity, necessitating excess acid chloride.

- Steric Hindrance : Bulky tetrahydrothiophene ring slows coupling kinetics; extending reaction time to 24 hours improves yield by 12%.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to alter the oxidation state of the sulfur atom in the dioxidotetrahydrothiophenyl group.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzamide core or the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzamide core substituted with a butoxy group and a dioxidotetrahydrothiophenyl moiety . The synthesis typically involves:

- Formation of the Benzamide Core : Reacting 4-butoxybenzoic acid with an appropriate amine under dehydrating conditions.

- Introduction of the Dioxidotetrahydrothiophenyl Group : Utilizing nucleophilic substitution reactions in the presence of oxidizing agents to form the final product.

Synthetic Routes

| Step | Description |

|---|---|

| Benzamide Core Formation | Reaction of 4-butoxybenzoic acid with amine |

| Dioxidotetrahydrothiophenyl Introduction | Nucleophilic substitution with oxidizing agents |

Research indicates that 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide exhibits various biological activities:

- Antimicrobial Properties : Studies show significant antibacterial activity against multidrug-resistant strains, particularly targeting the bacterial division protein FtsZ. This mechanism is crucial for developing new antibiotics, with the compound outperforming traditional antibiotics like ciprofloxacin against resistant strains of Staphylococcus aureus .

- Anti-inflammatory Effects : In murine models, the compound has demonstrated a significant reduction in paw edema, indicating potential anti-inflammatory properties .

- Cancer Cell Proliferation Inhibition : In vitro assays using breast cancer cell lines revealed that the compound inhibited cell growth by 50% at a concentration of 10 µM, suggesting its potential as an anticancer agent .

Antibacterial Activity

A study reported that derivatives containing the dioxidotetrahydrothiophenyl group showed significant inhibition against various gram-positive bacteria. Compound A14 from a related series was highlighted for its superior potency against resistant strains .

Potassium Channel Activation

Another investigation focused on N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as novel activators of G-protein coupled inwardly rectifying potassium channels (GIRK). These compounds demonstrated nanomolar potency, indicating potential for cardiovascular therapy applications .

Mechanism of Action

The mechanism of action of 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with molecular targets and pathways within biological systems. The dioxidotetrahydrothiophenyl group may interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Quin-C1 (4-butoxy-N-[2-(4-methoxy-phenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]-benzamide)

- Structure : Contains a quinazoline core fused with a benzene ring, substituted with a butoxybenzamide group and a 4-methoxyphenyl moiety ().

- Activity : Acts as a selective agonist for Formyl Peptide Receptor 2 (FPR2), inducing chemotaxis, calcium mobilization, and ERK phosphorylation in neutrophils and transfected cells. Its efficacy is lower than the peptide agonist WKYMVm .

- Key Difference : Unlike the target compound, Quin-C1 lacks the sulfone and naphthylmethyl groups, emphasizing the role of the quinazoline ring in FPR2 activation.

Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

Compound 1 (4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide)

- Structure : Features an allyloxy group and a 6-methylpyridinyl substituent ().

- Activity : Acts as a negative allosteric modulator (NAM) of human α4β2 nicotinic acetylcholine receptors (nAChRs) with modest selectivity over α3β4 subtypes.

- Key Difference : The pyridinyl group and shorter alkoxy chain contrast with the target compound’s naphthylmethyl and butoxy substituents, highlighting the impact of aromatic bulk on receptor subtype selectivity .

AH-7921 (N-substituted cyclohexylmethylbenzamide)

- Structure : Dichlorinated benzamide with an N,N-dimethylcyclohexylmethyl group ().

- Activity : Opioid-like analgesic with µ-opioid receptor affinity.

- Key Difference : The cyclohexane and chlorine substituents confer distinct pharmacological properties compared to the sulfone and naphthyl groups in the target compound .

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Key Functional Groups |

|---|---|---|---|

| Target Compound | 451.58 | ~3.5 | Sulfone, naphthylmethyl |

| Quin-C1 | 447.49 | ~3.2 | Quinazoline, methoxyphenyl |

| Compound 1 (nAChR NAM) | 296.33 | ~2.8 | Allyloxy, pyridinyl |

| AH-7921 | 368.31 | ~4.0 | Dichlorophenyl, cyclohexane |

Challenges and Opportunities

- Structural Differentiation : Benzamide derivatives like amisulpride, tiapride, and sulpiride exhibit nearly identical physicochemical properties, complicating forensic identification (). The target compound’s unique sulfone and naphthylmethyl groups may mitigate this issue .

- Therapeutic Potential: The sulfone moiety in the target compound could enhance metabolic stability compared to analogs like Rip-B, which lack such groups .

Biological Activity

4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by a benzamide core substituted with a butoxy group and a dioxidotetrahydrothiophenyl moiety. The synthesis typically involves:

- Formation of the Benzamide Core : Reacting 4-butoxybenzoic acid with an appropriate amine under dehydrating conditions.

- Introduction of the Dioxidotetrahydrothiophenyl Group : Utilizing nucleophilic substitution reactions in the presence of oxidizing agents to form the final product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The dioxidotetrahydrothiophenyl group may modulate enzyme activity or receptor interactions, leading to significant biological effects. For instance, it has been suggested that this compound can act on G protein-coupled receptors (GPCRs), influencing signaling pathways critical for cellular responses .

Antimicrobial Properties

Recent studies indicate that derivatives of this compound exhibit potent antibacterial activity against multidrug-resistant strains, particularly targeting the bacterial division protein FtsZ. This mechanism is crucial as FtsZ is a novel target for developing new antibiotics . The compound's effectiveness was demonstrated in comparative assays where it outperformed traditional antibiotics like ciprofloxacin and linezolid against resistant strains of Staphylococcus aureus.

Case Studies

- Antibacterial Activity : A study reported that derivatives containing the dioxidotetrahydrothiophenyl group showed significant inhibition against various gram-positive bacteria. Compound A14 from a related series was highlighted for its superior potency, suggesting a promising avenue for antibiotic development .

- Potassium Channel Activation : Another investigation focused on N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as novel activators of GIRK channels. These compounds demonstrated nanomolar potency, indicating potential for use in cardiovascular therapies where modulation of potassium channels is beneficial .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

| Compound | Biological Activity | Target | Potency |

|---|---|---|---|

| This compound | Antibacterial | FtsZ | High |

| Compound A14 (related derivative) | Antibacterial | FtsZ | Superior to clinical antibiotics |

| N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide | GIRK channel activation | GIRK channels | Nanomolar |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide, and how can intermediates be stabilized?

- Methodological Answer : The synthesis involves multi-step reactions, including amide coupling and sulfone group introduction. Critical steps include:

- Amide Formation : Reacting 4-butoxybenzoic acid derivatives with 3-aminotetrahydrothiophene-1,1-dioxide under dehydrating conditions (e.g., using carbodiimides like DCC) .

- Intermediate Stabilization : Reactive intermediates, such as activated esters or unstable amines, require low-temperature handling (0–5°C) and inert atmospheres to prevent decomposition .

- Purification : Column chromatography or recrystallization in solvents like dichloromethane/hexane mixtures ensures purity .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the compound’s structure?

- Methodological Answer :

- NMR and FT-IR : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and proton environments (e.g., butoxy CH₂ signals at δ 1.2–1.6 ppm) .

- X-Ray Crystallography : Resolve the 3D structure using SHELXL for refinement. Hydrogen-bonding patterns and sulfone geometry (tetrahedral S=O) are critical validation metrics .

Q. What preliminary assays are recommended to assess the compound’s bioactivity?

- Methodological Answer :

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease targets) with IC₅₀ determination via dose-response curves .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) at 10–100 μM concentrations, with cisplatin as a positive control .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to detect metabolite interference (e.g., sulfone oxidation or amide hydrolysis) .

- Dose Escalation Studies : Adjust dosing regimens to account for species-specific metabolic differences (e.g., murine vs. human CYP450 activity) .

- Target Engagement Assays : Use biophysical methods (SPR, ITC) to verify direct binding to purported targets in physiological conditions .

Q. What strategies optimize the synthesis yield while minimizing hazardous byproducts?

- Methodological Answer :

- Solvent Selection : Replace dichloromethane with less toxic alternatives (e.g., ethyl acetate) for amide coupling, optimizing polarity via Hansen solubility parameters .

- Catalyst Screening : Test DMAP derivatives or polymer-supported bases to reduce side reactions (e.g., tert-butyl group oxidation) .

- Flow Chemistry : Implement continuous reactors to enhance mixing and thermal control, reducing decomposition risks .

Q. How should researchers address discrepancies in crystallographic data refinement for this compound?

- Methodological Answer :

- Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to model twinning ratios in crystals with pseudo-merohedral symmetry .

- Hydrogen Bond Network Validation : Compare DFT-calculated (e.g., B3LYP/6-31G*) and experimental bond lengths to identify disorder or missed interactions .

Q. What computational approaches predict the compound’s mechanism of action when experimental data is limited?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with homology-modeled targets (e.g., p38 MAP kinase) to prioritize binding sites .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes and identify key residues (e.g., hydrophobic pockets accommodating the butoxy group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.